molecular formula C16H13N5O3 B5701354 N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide

Cat. No. B5701354
M. Wt: 323.31 g/mol
InChI Key: GAWAYOMEMUHKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide, also known as BMT-047, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a member of the benzodioxole family and is known for its unique properties that make it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide is not fully understood, but it is believed to act through multiple pathways. One of the primary mechanisms is the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide has also been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide in scientific research is its unique properties that make it an attractive candidate for various applications. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide is its limited availability and high cost, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide and its effects on various signaling pathways. Finally, the development of new synthesis methods for N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide could increase its availability and make it more accessible for scientific research.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide involves a multi-step process that starts with the reaction of 2-aminonicotinic acid with thionyl chloride to produce 2-chloronicotinic acid. This compound is then reacted with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base to produce the benzodioxole derivative. Finally, the triazole ring is introduced through a reaction between the benzodioxole derivative and sodium azide in the presence of copper (I) iodide.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide has been identified as a potential candidate for various scientific research applications. One of the major areas of interest is its potential as an anti-cancer agent. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide has significant cytotoxic effects on cancer cells and can induce cell death through apoptosis. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,2,4-triazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(12-3-4-17-15(6-12)21-8-19-20-9-21)18-7-11-1-2-13-14(5-11)24-10-23-13/h1-6,8-9H,7,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWAYOMEMUHKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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